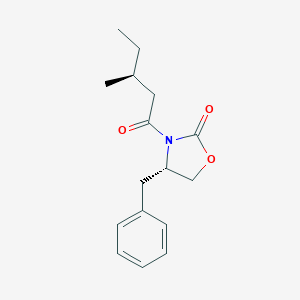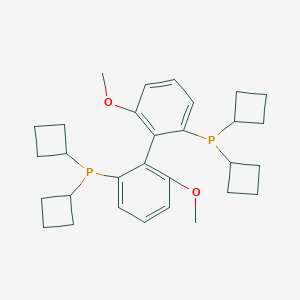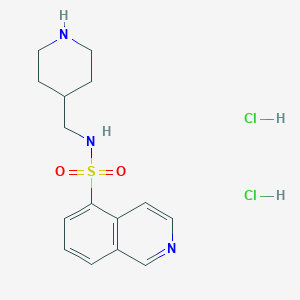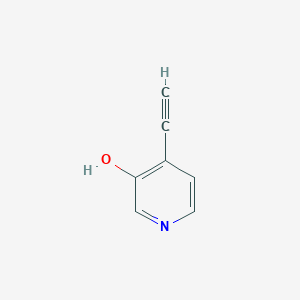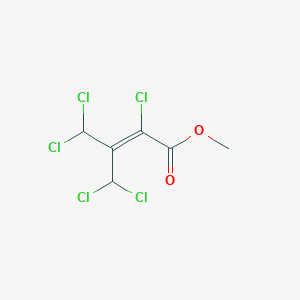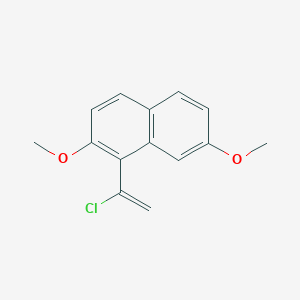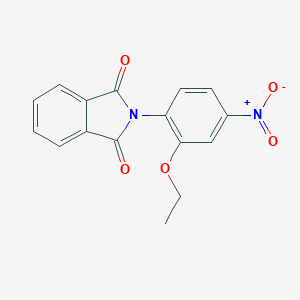
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione
Übersicht
Beschreibung
“2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H12N2O5. It is used for research purposes .
Synthesis Analysis
Isoindoline-1,3-dione derivatives, which include “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione”, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . This process involves simple heating and relatively quick solventless reactions .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” has been characterized by experimental FT-IR and UV-visible spectroscopic methods . Density functional theory calculations of the molecular structure and vibrational spectra have been performed using the B3LYP/6-311++G(d,p) level of theory .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” include a molecular weight of 312.28 g/mol . It should be stored in a dry room at room temperature .
Wissenschaftliche Forschungsanwendungen
Application in Allergic Asthma Treatment
A study found that 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1), a synthetic phthalimide derivative, has significant effects on allergic asthma. PD1, serving as a peroxisome proliferator-activated receptor (PPAR) γ agonist, demonstrated anti-inflammatory effects. The study involved the use of rat basophilic leukemia (RBL)-2H3 mast cells and an ovalbumin (OVA)-induced asthma mouse model. PD1 was shown to suppress β-hexosaminidase activity in vitro and decrease the number of inflammatory cells, particularly eosinophils, in the allergic asthma mouse model. Furthermore, PD1 reduced the mRNA and protein levels of Th2 cytokines such as interleukin (IL)-4 and IL-13, pointing to its potential as a compound for anti-allergic therapy (Huang et al., 2018).
Application in Antitumor Therapy
Another study explored the antitumor efficacy and toxicity of a novel compound, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, in vivo in mice. The compound, previously noted for its cytotoxicity in various human tumor cell lines, was tested on murine tumors (Sarcoma-180 and Ehrlich ascites carcinoma). The results revealed significant tumor regression effects and an absence of significant cardiotoxicity, hepatotoxicity, or nephrotoxicity in the tested mice. This points to the compound's potential for further drug development (Mukherjee et al., 2013).
Application in Anticonvulsant Therapy
The synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide were studied, revealing significant in vivo anticonvulsant effects. Specifically, a compound, 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione, showed protection against electrically induced seizures in mice and rats, demonstrating its potential as an anticonvulsant agent (Kamiński et al., 2011).
Application in Anti-inflammatory Therapy
Research into aminoacetylenic isoindoline 1,3-dione compounds revealed their anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Two compounds, ZM4 and ZM5, showed significant dose- and time-dependent reduction of carrageenan-induced edema in rats. The compounds also exhibited strong binding to COX enzymes, similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as anti-inflammatory agents (Qinna et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-ethoxy-4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-23-14-9-10(18(21)22)7-8-13(14)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMIRCIBPRTIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603907 | |
| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione | |
CAS RN |
106981-60-6 | |
| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106981-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

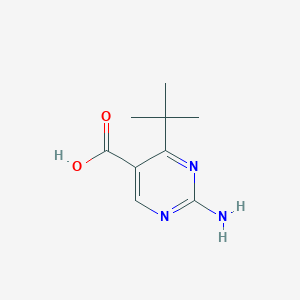
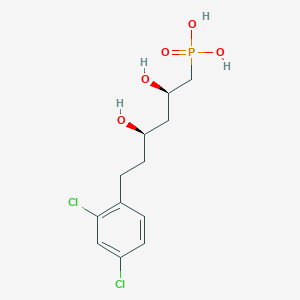
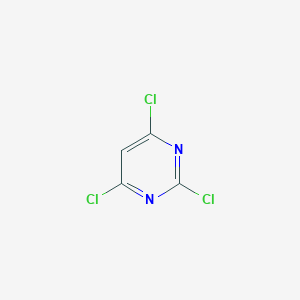
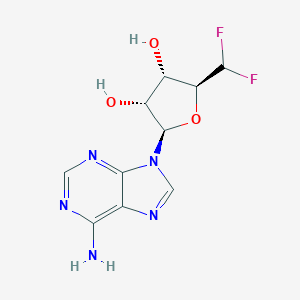
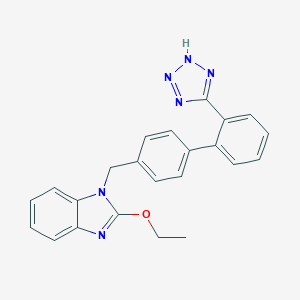
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
